molecular formula C10H9NO3 B1611486 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one CAS No. 94527-34-1

7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

Cat. No. B1611486
CAS RN: 94527-34-1
M. Wt: 191.18 g/mol
InChI Key: DVTJKOLIEHUCKB-UHFFFAOYSA-N
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Description

7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a chemical compound with the molecular formula C10H9NO3 . It has an average mass of 191.183 Da and a monoisotopic mass of 191.058243 Da . It is also known by its IUPAC name, 7,8-Dihydro [1,3]dioxolo [4,5-g]isoquinolin-5 (6H)-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one are characterized by its molecular formula C10H9NO3 . It has an average mass of 191.183 Da and a monoisotopic mass of 191.058243 Da .

Scientific Research Applications

Corrosion Inhibition

Quinoline and its derivatives, including 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one, are widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This property is particularly significant in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).

Biomarker of Oxidative Stress

Certain quinoline derivatives are utilized as biomarkers of oxidative stress. For instance, compounds like 8-oxo-7,8-dihydro-2ʹ-deoxyguanosine (8-oxodG) and 8-oxo-7,8-dihydroguanosine (8-oxoGuo) have shown potential in clinical settings for various diseases. Their levels can be indicative of oxidative stress in the body, thus aiding in the diagnosis and monitoring of related conditions (Grew et al., 2014).

Antibacterial and Antimicrobial Effects

Quinoline derivatives, including the 7,8-dihydro variant, have been studied for their broad-spectrum antibacterial and antimicrobial activities. These compounds are particularly significant in combatting drug-resistant strains of bacteria and in treating various infectious diseases (Yanat, Rodríguez-Martínez, & Touati, 2017).

Potential Biomarker of Aging

Compounds related to quinoline derivatives, like 8-oxo-7,8-dihydroguanosine, have been proposed as potential biomarkers for aging. Their concentrations in various body fluids might reflect physiological aging and could help in identifying the risk of age-associated diseases (Gan et al., 2018).

Applications in Drug Development

Quinolines, including the 7,8-dihydro variant, are fundamental structures in drug design due to their broad spectrum of bioactivity. Their versatile nature has led to the development of several therapeutic agents for ailments such as cancer and malaria. The potential for these compounds in novel drug development continues to be a significant area of research (Hussaini, 2016).

properties

IUPAC Name

7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h3-4H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTJKOLIEHUCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC3=C(C=C21)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442043
Record name STK826163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

CAS RN

94527-34-1
Record name STK826163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Palladium on carbon (340 mg) was added to a solution of (E)-ethyl 3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate (500 mg, 1.89 mmol) in AcOH (60 ml). Then H2 (g) was introduced at 5 Atm and the reaction was stirred overnight at 70° C. The reaction mixture was adjusted to pH 8 with saturated aqueous NaHCO3 and extracted with ethyl acetate (3×80 ml). The organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford 2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one as a brown solid (316 mg, crude).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
340 mg
Type
catalyst
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(4,5-methylenedioxy-2-nitrophenyl)acrylic acid (10 g, 42 mmol) in 50 ml dry DMF, 450 ml absolute ethanol and 1.5 ml conc. HCl was reduced catalytically at 1 atm., 22° C., using 1.5 g 5% palladium on carbon to give 6.5 g 6,7-methylenedioxy-1,2,3,4-tetrahydro-2-oxoquinoline as light brown crystals, which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

Citations

For This Compound
1
Citations
D Bhardwaj, A Singh, R Singh - Heliyon, 2019 - cell.com
A green and an aqueous-mediated sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones from the multi-component reaction of Meldrum's acid, 3,4-…
Number of citations: 14 www.cell.com

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